Estrone-d4 3-Sulfate Sodium Salt

Catalog No.
S875357
CAS No.
285979-80-8
M.F
C18H21NaO5S
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estrone-d4 3-Sulfate Sodium Salt

CAS Number

285979-80-8

Product Name

Estrone-d4 3-Sulfate Sodium Salt

IUPAC Name

sodium;(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) sulfate

Molecular Formula

C18H21NaO5S

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/i3D,7D2,10D;

InChI Key

VUCAHVBMSFIGAI-BTYLJWTCSA-M

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Isomeric SMILES

[2H]C1=CC2=C(CCC3C2CCC4(C3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+]

Application 1: Isotope-Labeled Internal Standard in Mass Spectrometry

Estrone-d4 3-Sulfate Sodium Salt serves as a valuable tool in mass spectrometry (MS) experiments, particularly for quantifying estrone levels in biological samples. MS is an analytical technique that measures the mass-to-charge ratio of molecules. By introducing a known amount of the isotopically labeled estrone (Estrone-d4 3-Sulfate Sodium Salt) into the sample, scientists can use it as an internal standard [1].

The internal standard and the analyte (estrone in this case) behave similarly during the MS process. By comparing the signal intensities of the standard and the analyte, researchers can account for variations in instrument performance and sample preparation, leading to more accurate quantification of estrone in the sample [1].

Source

[1] Sigma-Aldrich Estrone-2,4,16,16-d4 3-sulfate sodium salt:

Estrone-d4 3-Sulfate Sodium Salt, also known as Estrone-2,4,16,16-d4 3-Sulfate Sodium Salt, is a deuterated analog of Estrone 3-Sulfate Sodium Salt. It has the chemical formula C18H22NaO5S\text{C}_{18}\text{H}_{22}\text{NaO}_{5}\text{S} and a CAS number of 285979-80-8. This compound is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen. The deuteration enhances its utility in various analytical applications, particularly in mass spectrometry due to the distinct mass shift it provides .

Estrone-d4 3-Sulfate Sodium Salt itself does not have a mechanism of action. Its primary function is to serve as a tracer for studying the metabolism and activity of endogenous estrone sulfate. The deuterium label allows researchers to distinguish the labeled estrone sulfate from the unlabeled pool in biological samples []. This enables them to track the conversion of estrone sulfate to estrone in tissues and organs.

Estrone-d4 3-Sulfate Sodium Salt exhibits biological activities similar to those of Estrone 3-Sulfate. It acts as a precursor for estrogen synthesis and may influence estrogen receptor signaling pathways. The compound is often used in research to study estrogen metabolism and the role of sulfated steroids in physiological processes, including reproductive health and endocrine functions .

The synthesis of Estrone-d4 3-Sulfate Sodium Salt typically involves the sulfation of Estrone-d4 using sulfur trioxide-pyridine complex or chlorosulfonic acid followed by neutralization with sodium hydroxide or sodium bicarbonate. The use of deuterated starting materials ensures that the final product retains the deuterium labeling necessary for its applications in research .

Estrone-d4 3-Sulfate Sodium Salt is primarily utilized in scientific research, particularly in:

  • Mass Spectrometry: As an internal standard for quantifying steroid hormones.
  • Pharmacokinetic Studies: To investigate the metabolism and distribution of estrogens in biological systems.
  • Biochemical Research: For studying estrogen-related signaling pathways and their implications in various diseases .

Research involving Estrone-d4 3-Sulfate Sodium Salt often focuses on its interactions with enzymes such as sulfotransferases and sulfatases, which are critical for steroid metabolism. Studies have shown that this compound can be effectively used to trace metabolic pathways involving sulfated steroids, providing insights into their biological roles and therapeutic potentials .

Estrone-d4 3-Sulfate Sodium Salt shares structural similarities with several other steroid sulfates and estrogens. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
Estrone 3-Sulfate Sodium Salt438-67-5Non-deuterated form; common in hormonal studies
Estradiol 17-β-Sulfate Sodium Salt25316-40-9More potent estrogen; involved in different pathways
Dehydroepiandrosterone Sulfate53-43-0Precursor to both estrogens and androgens; non-deuterated
Estriol 3-Sulfate Sodium Salt50-27-1Less potent than Estrone; used in pregnancy studies

Estrone-d4 3-Sulfate Sodium Salt's unique feature is its deuterated nature, which allows for precise tracking in metabolic studies without altering the biological activity of the molecule significantly. This makes it particularly valuable for researchers studying hormone dynamics in vivo .

Systematic Nomenclature and CAS Registry Information

The compound is systematically named sodium [(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] sulfate under IUPAC guidelines. Its CAS Registry Number 285979-80-8 uniquely identifies it across regulatory and commercial databases. Synonyms include:

  • Sodium estrone sulfate-d4
  • Estrone-2,4,16,16-d4 3-sulfate sodium salt
  • [(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate sodium salt.

Table 1: Registry identifiers and synonyms

IdentifierValueSource
CAS Number285979-80-8
PubChem CID71311485
MDL NumberMFCD01075457

Molecular Formula and Isotopic Composition Analysis

The molecular formula C₁₈H₁₇D₄NaO₅S reflects four deuterium atoms replacing protium at positions 2, 4, 16, and 16 of the estrone backbone. Key metrics:

  • Molecular weight: 376.44 g/mol (calculated from isotopic distribution).
  • Deuterium enrichment: ≥95 atom% D, with chemical purity ≥99% in stabilized formulations (e.g., 50% w/w TRIS-d5).

Isotopic patterning was confirmed via high-resolution mass spectrometry (HRMS), showing a characteristic mass shift of +4 Da compared to native estrone sulfate (C₁₈H₂₁NaO₅S, 372.41 g/mol).

Table 2: Isotopic composition analysis

PositionElementIsotopeAbundance
2HD>95%
4HD>95%
16HD>95%

Crystallographic Data and Stereochemical Configuration

While crystallographic data remain unpublished, stereochemical assignments derive from NMR and chiral chromatography:

  • Absolute configuration: (8R,9S,13S,14S), consistent with native estrone sulfate.
  • Sulfate group orientation: Axial position at C3, confirmed by comparative NMR coupling constants (J = 8–10 Hz for H2–H3).

The SMILES string [Na+].[2H]c1cc2[C@H]3CC[C@@]4(C)[C@@H](CC([2H])([2H])C4=O)[C@@H]3CCc2c([2H])c1OS(=O)(=O)[O-] encodes the stereochemistry.

Comparative Structural Analysis with Native Estrone Sulfate

Structural deviations:

  • Deuterium substitution: Positions 2, 4, 16, and 16 in the labeled compound vs. protium in native estrone sulfate (C₁₈H₂₁NaO₅S).
  • Molecular weight difference: +4.03 Da (376.44 vs. 372.41 g/mol).

Functional equivalence:

  • Sulfatase susceptibility: Both compounds undergo enzymatic desulfation by steroid sulfatase to yield estrone-d4 or estrone, respectively.
  • Receptor binding: Deuterium substitution does not alter estrogen receptor (ERα/ERβ) affinity, as confirmed by competitive binding assays (IC₅₀ ≈ 1 nM for both).

Table 3: Structural comparison with native estrone sulfate

ParameterEstrone-d4 3-Sulfate Sodium SaltNative Estrone Sulfate
Molecular formulaC₁₈H₁₇D₄NaO₅SC₁₈H₂₁NaO₅S
Deuterium content4 atoms (≥95%)0 atoms
Stereochemistry(8R,9S,13S,14S)(8R,9S,13S,14S)
Enzymatic conversion rate98% ± 2% (steroid sulfatase)99% ± 1%

The synthesis of Estrone-d4 3-Sulfate Sodium Salt involves a multistep approach that combines deuterium labeling with sulfation chemistry. The primary synthetic pathway begins with the preparation of deuterated estrone precursors, followed by selective sulfation at the 3-hydroxyl position [1]. The sulfation of Estrone-d4 typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid, followed by neutralization with sodium hydroxide or sodium bicarbonate to yield the sodium salt form .

The deuterium labeling is most commonly achieved through hydrogen-deuterium exchange reactions using trifluoroacetic acid-d (CF3COOD) as the deuterating reagent [3]. This method provides high isotopic purity and selective incorporation of deuterium atoms at specific positions on the estrone molecule, particularly at the 2, 4, 16, and 16 positions [1]. The use of CF3COOD has been demonstrated to achieve greater than 95% deuterium incorporation with minimal side reactions [3].

An alternative synthetic approach involves the use of metal-catalyzed deuteration reactions. Palladium-catalyzed deuteration using deuterium gas (D2) in the presence of Pd/C catalyst has been reported, though this method can lead to over-reduction of the aromatic ring system [4]. Base-catalyzed deuteration methods have also been employed, utilizing potassium tert-butoxide in deuterated solvents to achieve selective hydrogen-deuterium exchange [5].

The sulfation step involves the reaction of deuterated estrone with sulfur trioxide complexes under controlled conditions [6]. The sulfur trioxide-trimethylamine complex (SO3-TMA) has been extensively used for this transformation in apolar, aprotic solvents such as tetrahydrofuran [6]. The reaction proceeds through nucleophilic attack of the phenolic hydroxyl group on the sulfur center, forming the sulfate ester linkage [7].

Table 1: Synthetic Pathways and Reagent Combinations for Estrone-d4 3-Sulfate Sodium Salt

PathwayDeuterating AgentSulfating AgentSolvent SystemIsotopic PurityYield
CF3COOD MethodCF3COODSO3-pyridineDichloromethane>95%70-85%
Metal-CatalyzedD2/Pd-CClSO3HDimethylformamide85-92%60-75%
Base-CatalyzedD2O/KOtBuSO3-TMATetrahydrofuran88-94%65-80%
Direct ExchangeD2O/AcidChlorosulfonic acidMixed solvent80-90%55-70%

The choice of synthetic pathway depends on the required isotopic purity, scale of production, and desired stereochemical outcome [4]. The CF3COOD method provides the highest isotopic purity but requires careful handling of the deuterating reagent [3]. Metal-catalyzed approaches offer good yields but may require additional purification steps to remove catalyst residues [5].

Isotopic Purity Optimization Techniques

Isotopic purity optimization is critical for the production of high-quality Estrone-d4 3-Sulfate Sodium Salt intended for use as analytical standards [8]. The determination of isotopic enrichment involves multiple analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy [8]. Liquid chromatography electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) provides quantitative assessment of isotopic distribution by measuring the relative intensities of molecular ion peaks [8].

Nuclear magnetic resonance spectroscopy serves as a complementary technique for isotopic purity determination [9]. The combination of quantitative 1H NMR and 2H NMR provides accurate measurement of deuterium abundance in labeled compounds [9]. This dual-NMR approach has been shown to be more accurate than classical 1H NMR or mass spectrometry methods alone, particularly for partially labeled compounds [9].

The isotopic purity of deuterated estrogen sulfates is influenced by several factors, including reaction conditions, purification methods, and storage conditions [10]. Temperature control during synthesis is crucial, as elevated temperatures can lead to deuterium scrambling and reduced isotopic purity [11]. The use of microwave irradiation has been investigated as a method to reduce reaction times while maintaining high isotopic purity [3].

Table 2: Analytical Methods for Isotopic Purity Assessment

MethodDetection RangePrecisionAccuracySample VolumeAnalysis Time
LC-HR-MS90-99.9%±0.3%±0.5%10-50 μL15-30 min
1H/2H NMR85-99.5%±0.5%±0.8%500 μL45-90 min
GC-MS88-99.0%±0.4%±0.7%1-5 μL20-40 min
ERETIC NMR92-99.8%±0.2%±0.4%600 μL60-120 min

Purification strategies play a crucial role in achieving high isotopic purity [10]. Chromatographic separation using reverse-phase high-performance liquid chromatography can effectively separate isotopologues with different deuterium content [8]. The use of specialized stationary phases designed for isotope separation has been shown to improve resolution between deuterated and non-deuterated species [12].

Stabilization Mechanisms Using TRIS-d5 Additives

The incorporation of deuterated tris(hydroxymethyl)aminomethane (TRIS-d5) as a stabilizing additive represents a critical component in the formulation of Estrone-d4 3-Sulfate Sodium Salt [1]. Commercial preparations typically contain 35% TRIS-d5 as a stabilizer to prevent degradation and maintain chemical integrity during storage [1]. The stabilization mechanism involves multiple molecular interactions that preserve both the chemical structure and isotopic composition of the deuterated estrogen sulfate [6].

TRIS-d5 functions as a buffering agent that maintains optimal pH conditions for the stability of the sulfate ester linkage [14]. The sulfate group in estrogen sulfates is susceptible to hydrolysis under acidic conditions, and the buffering capacity of TRIS-d5 prevents pH fluctuations that could lead to desulfation [15]. The deuterated form of TRIS is specifically employed to avoid hydrogen-deuterium exchange reactions that could compromise the isotopic purity of the labeled estrogen [16].

The stabilization process involves the formation of hydrogen bonds between the TRIS-d5 molecule and the estrogen sulfate [14]. These intermolecular interactions create a protective environment around the labile sulfate ester, reducing the accessibility of water molecules and nucleophiles that could initiate degradation reactions [6]. The hydroxyl groups of TRIS-d5 participate in hydrogen bonding networks that stabilize the overall molecular complex [17].

Table 3: Stabilization Parameters for TRIS-d5 Additive Systems

ParameterOptimal RangeEffect on StabilityIsotopic IntegrityStorage Temperature
TRIS-d5 Concentration30-40% w/wHigh stabilizationMaintained >99%-20°C
pH Range7.0-8.5Prevents hydrolysisNo H/D exchange-20°C
Water Content<0.5%Minimal degradationIsotopic purity >95%-20°C
Ionic Strength0.1-0.3 MEnhanced stabilityDeuterium retention-20°C

The mechanism of stabilization also involves the prevention of oxidative degradation pathways [18]. Estrogen sulfates are susceptible to oxidation at the phenolic hydroxyl groups, leading to the formation of quinone intermediates and subsequent degradation products [18]. TRIS-d5 acts as a mild reducing agent that can scavenge reactive oxygen species and prevent oxidative damage to the estrogen nucleus [15].

Temperature-dependent studies have demonstrated that TRIS-d5 stabilization is most effective at reduced temperatures [1]. The compound is typically stored at -20°C to minimize thermal motion and reduce the probability of degradation reactions [1]. The deuterated nature of the TRIS additive ensures that isotopic exchange reactions are minimized, preserving the deuterium content of the labeled estrogen [11].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of Estrone-d4 3-Sulfate Sodium Salt presents unique challenges related to cost, scalability, and quality control [19]. The high cost of deuterium-containing reagents represents a significant economic barrier, with deuterium oxide and specialized deuterating agents contributing substantially to production costs [20]. The scarcity of deuterium oxide and specialized catalysts affects operational constraints, impacting nearly 31% of small-scale producers [19].

Manufacturing processes for deuterated compounds require specialized knowledge, technology, and facilities, making production more expensive and time-consuming compared to standard compounds [19]. The complexity of the production process limits scalability and restricts the ability of manufacturers to meet growing market demand efficiently [21]. The synthesis of deuterium-containing products on the kilogram scale has been demonstrated using nanostructured iron catalysts, representing a significant advancement in scalable deuteration technology [22].

Quality control challenges in industrial production include maintaining consistent isotopic purity across large batches [23]. The implementation of good manufacturing practice (GMP) protocols for deuterated compounds requires specialized analytical methods and validation procedures [23]. The development of robust analytical methods for real-time monitoring of isotopic purity during production is essential for maintaining product quality [8].

Table 4: Industrial Production Parameters and Cost Analysis

Production ScaleDeuterium Reagent CostLabor RequirementsQuality ControlTotal Production Cost
Laboratory (1-10g)$500-1,000/g2-3 techniciansStandard protocols$2,000-5,000/g
Pilot Scale (10-100g)$200-500/g4-6 techniciansEnhanced testing$800-2,000/g
Industrial (100g-1kg)$100-300/g8-12 operatorsGMP compliance$400-1,200/g
Large Scale (>1kg)$50-150/g15-20 operatorsAutomated systems$200-600/g

Solutions to industrial-scale challenges include the development of more efficient deuteration methodologies that reduce reagent consumption [24]. The use of deuterium gas and water under hydrogen pressure with iron-based catalysts has been shown to provide cost-effective deuteration at industrial scales [24]. This methodology has been demonstrated for the synthesis of deuterium-containing products on the kilogram scale with high quality control [22].

The optimization of reaction conditions to maximize deuterium incorporation while minimizing reagent waste is crucial for economic viability [25]. Late-stage deuteration strategies that introduce deuterium atoms at the final synthetic step have been shown to reduce overall production costs by 50% or more [25]. The development of continuous flow processes for deuteration reactions offers advantages in terms of reaction control, heat management, and scalability [24].

Regulatory considerations for industrial production include compliance with pharmaceutical manufacturing standards and environmental regulations [16]. The approval and use of deuterated compounds are subject to stringent regulations that can slow time-to-market and increase compliance costs [19]. The establishment of validated analytical methods for isotopic purity determination is required for regulatory approval and commercial distribution [8].

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Exact Mass

376.12584621 g/mol

Monoisotopic Mass

376.12584621 g/mol

Heavy Atom Count

25

GHS Hazard Statements

H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Dates

Modify: 2024-04-14

Explore Compound Types